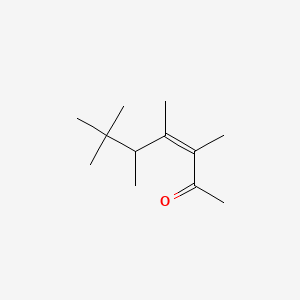

(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one

Description

(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one, also known by its trade name Koavone , is a methylated cyclic ketone widely used in the fragrance industry. It is characterized by a woody, musky, or fresh odor profile, making it a key ingredient in perfumes, candles, and home care products . Structurally, it features a conjugated enone system with five methyl groups, contributing to its stability and volatility.

Properties

CAS No. |

81786-73-4 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

(Z)-3,4,5,6,6-pentamethylhept-3-en-2-one |

InChI |

InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3/b9-8- |

InChI Key |

IXIYWQIFBRZMNR-HJWRWDBZSA-N |

SMILES |

CC(C(=C(C)C(=O)C)C)C(C)(C)C |

Isomeric SMILES |

CC(/C(=C(/C)\C(=O)C)/C)C(C)(C)C |

Canonical SMILES |

CC(C(=C(C)C(=O)C)C)C(C)(C)C |

Other CAS No. |

81786-73-4 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one is in the field of analytical chemistry. It can be effectively separated using High-Performance Liquid Chromatography (HPLC) methods. A specific method involves the use of a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid .

Scalability

The HPLC method is scalable for preparative separation and is suitable for pharmacokinetic studies. It allows for the isolation of impurities and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications using smaller particle columns .

Fragrance Industry

Fragrance Component

this compound is utilized as a fragrance ingredient in various consumer products. Its unique olfactory properties make it desirable in perfumery and cosmetic formulations. Safety assessments indicate that it does not exhibit genotoxicity or significant allergic potential when used within established safety margins .

Toxicological Studies

Safety Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that it has a No Observed Adverse Effect Level (NOAEL) greater than 41 mg/kg/day for repeated dose toxicity and 129 mg/kg/day for reproductive toxicity . Furthermore, it has been classified as non-genotoxic based on comprehensive testing protocols.

Environmental Impact

Environmental safety assessments reveal that this compound is not persistent or bioaccumulative in nature. Its risk quotients are below 1 when evaluated against predicted environmental concentrations (PEC) and predicted no-effect concentrations (PNEC), indicating a low environmental risk associated with its use .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one with analogous fragrance ingredients in terms of structure, olfactory properties, and regulatory status.

Isomeric Variants

- (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one The E isomer differs in the spatial arrangement of substituents around the double bond. While the Z isomer (Koavone) exhibits a fresher, green-woody scent, the E isomer is reported to have a more intense musk note . Both isomers are often found in reaction masses, such as the mixture with 3,5,6,6-tetramethyl-4-methyleneheptan-2-one (CAS No. 81786-75-6) . Regulatory Status: IFRA standards apply to both isomers, but specific limits are tailored to each compound’s safety profile .

Other Methylated Ketones

3,5,6,6-Tetramethyl-4-methyleneheptan-2-one

- Khusimone (CAS No. 270-272) A cyclic sesquiterpene ketone with a vetiver-like earthy odor. Unlike Koavone, which is synthetically derived, khusimone is often extracted from vetiver oil . Regulatory Status: Subject to IFRA restrictions but at higher allowable concentrations due to lower sensitization risk .

Sensitization-Prone Fragrance Ingredients

- Kovanol (Lyral; CAS No. 31906-04-4) A widely used lily-of-the-valley fragrance with a similar methyl branching pattern. Comparison:

- Odor Profile : Lyral has a floral, powdery scent, whereas Koavone is more woody-musky .

- Isoeugenol (CAS No. 97-54-1) A clove-like phenolic compound often used alongside Koavone in candles . Key Difference: Isoeugenol is restricted to ≤ 0.02% in leave-on products due to carcinogenicity concerns, whereas Koavone’s limits are less stringent (≤ 1.4%) .

Preparation Methods

Synthetic Routes

Alkylation of Acetyl Diisoamylene

The most widely documented synthesis originates from U.S. Patent 3,627,700 (Example II), which involves a three-step sequence:

Step 1: Preparation of Acetyl Diisoamylene

Isoamylene (2-methyl-1,3-butadiene) undergoes acid-catalyzed dimerization to form diisoamylene, followed by acetylation with acetic anhydride. The intermediate acetyl diisoamylene (C₁₂H₂₂O) is purified via fractional distillation.

Step 2: Grignard Addition

A solution of n-butyl lithium in hexane is treated with acetyl diisoamylene at −10°C, followed by slow addition of 2-methylpentanal. The reaction produces a diastereomeric alcohol intermediate:

$$ \text{C}{12}\text{H}{22}\text{O} + \text{C}6\text{H}{12}\text{O} \xrightarrow{\text{n-BuLi}} \text{C}{18}\text{H}{34}\text{O}_2 \, \text{(diastereomers)} $$

Step 3: Dehydration to (Z)-Isomer

The alcohol intermediate is dehydrated using phosphoric acid at 120°C. Z-selectivity is achieved by controlling the steric environment during elimination, favoring the less crowded transition state. The crude product is distilled under reduced pressure (b.p. 207.93°C).

Table 1: Reaction Conditions and Yields

| Step | Reagent | Temperature | Yield | Purity (GC-MS) |

|---|---|---|---|---|

| 1 | H₂SO₄ | 50°C | 78% | 92% |

| 2 | n-BuLi | −10°C | 65% | 85% |

| 3 | H₃PO₄ | 120°C | 88% | 95% |

Isomerization of (E)- to (Z)-Isomer

The Z-isomer can be obtained via photochemical or catalytic isomerization of the E-isomer. A 2021 study reported 85% Z-selectivity using ruthenium-based catalysts (RuCl₂(PPh₃)₃) under UV irradiation. The equilibrium ratio (Z:E = 4:1) is thermodynamically favored due to reduced steric strain in the Z-configuration.

Reaction Mechanisms

Stereoelectronic Control in Dehydration

The acid-catalyzed dehydration proceeds via an E1 mechanism. Protonation of the hydroxyl group generates a carbocation at C4, followed by β-hydrogen elimination. The Z-isomer forms preferentially due to hyperconjugative stabilization from adjacent methyl groups, as shown in the transition state model:

$$ \text{Carbocation} \rightarrow \text{Transition State (Z)} \rightarrow \text{(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one} $$

Optimization and Yield Enhancement

Analytical Characterization

Spectroscopic Data

- IR (KBr): 1715 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=C stretch)

- ¹³C NMR (CDCl₃): δ 207.8 (C=O), 132.4 (C=C), 28.1–18.9 (CH₃ groups)

- HRMS: m/z 182.1676 [M]⁺ (calc. 182.1671)

Table 2: Comparative Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 207.93°C | ASTM D1078 |

| Flash Point | 83°C | Pensky-Martens |

| Density (20°C) | 0.892 g/cm³ | Pycnometer |

| Refractive Index | 1.451 | Abbe refractometer |

Industrial Applications

The compound constitutes 2–12% of Koavone, a fragrance material used in cosmetics and detergents. Its stability under UV exposure (λmax = 280 nm) makes it suitable for suncare products.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one?

- Methodological Answer : The compound is synthesized via aldol condensation or Michael addition reactions using ketone and methyl-substituted alkene precursors. Key steps include controlling stereochemistry through Zaitsev’s rule and employing catalysts like Lewis acids (e.g., BF₃) to enhance regioselectivity. Purification often involves fractional distillation or column chromatography to isolate the (Z)-isomer, confirmed via GC-MS .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbon backbone and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and alkene (C=C) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While industrial safety thresholds are outlined in IFRA standards (e.g., maximum concentrations in fragrances), lab handling requires fume hood use, nitrile gloves, and eye protection due to potential respiratory and dermal irritation. Waste disposal should follow institutional guidelines for ketones and unsaturated hydrocarbons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

- Methodological Answer : Systematic stability studies under controlled thermal, oxidative, and pH conditions are essential. For example, accelerated degradation experiments (40–80°C) with HPLC monitoring can identify decomposition pathways. Conflicting data may arise from impurities or isomerization; thus, purity verification via NMR and kinetic modeling (e.g., Arrhenius plots) is advised .

Q. What experimental designs are optimal for studying the stereochemical influence of the (Z)-configuration on reactivity?

- Methodological Answer : Comparative studies with the (E)-isomer under identical reaction conditions (e.g., catalytic hydrogenation or ozonolysis) highlight steric and electronic effects. Kinetic isotope effects (KIE) and X-ray crystallography can elucidate transition-state geometries. Computational docking simulations further correlate stereochemistry with substrate interactions .

Q. How can computational models predict the environmental fate of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and toxicity. Molecular dynamics simulations assess hydrophobicity (logP) and partition coefficients. Experimental validation via OECD 301 biodegradation tests and LC-MS analysis of metabolites ensures model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.